molecular formula C14H13Cl2NO2S B2620718 Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-83-2

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2620718
CAS RN: 350989-83-2
M. Wt: 330.22
InChI Key: NPZCPQRLAGXFLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate, commonly referred to as EDTA, is a synthetic compound that has been used in various scientific research applications. EDTA is a stable, water-soluble compound that is used as a chelating agent to bind and remove metal ions from aqueous solutions. EDTA has been used in a variety of scientific research applications, including in vivo and in vitro experiments, as well as for biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Synthesis of Novel Heterocycles : This compound has been used in the synthesis of new heterocyclic systems, as demonstrated by Bakhite et al. (1995) in their work on pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system (Bakhite et al., 1995).

  • Gewald Synthesis : Tormyshev et al. (2006) utilized a one-pot Gewald reaction involving this compound to synthesize 2-aminothiophene-3-carboxylates with various aryl groups, showcasing its utility in creating a range of chemical structures (Tormyshev et al., 2006).

Dyeing and Textile Industry

  • Synthesis of Disperse Dyes : Iyun et al. (2015) reported the synthesis of novel heterocyclic disperse dyes using this compound for dyeing polyester fibers, indicating its application in textile coloring (Iyun et al., 2015).

Biological Activity and Drug Discovery

  • Antimicrobial Activity : Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives from this compound and evaluated their antimicrobial properties, highlighting its potential in drug discovery (Prasad et al., 2017).

  • Bioassay of Synthetic Compounds : Wang et al. (2010) synthesized thienopyrimidines from this compound and conducted a bioassay, finding inhibitory activities against certain plants, suggesting its use in agricultural chemistry (Wang et al., 2010).

properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-3-19-14(18)12-11(7(2)20-13(12)17)9-5-4-8(15)6-10(9)16/h4-6H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZCPQRLAGXFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=C(C=C2)Cl)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

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